molecular formula C16H19N3O2 B7608233 N-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-4-yl)acetamide

N-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-4-yl)acetamide

Cat. No.: B7608233
M. Wt: 285.34 g/mol
InChI Key: WOWNKFLAYJYUIJ-UHFFFAOYSA-N
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Description

N-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-4-yl)acetamide is a complex organic compound featuring an indole ring system substituted with a pyrrolidinone moiety and an acetamide group. This compound is of interest in various scientific fields due to its potential biological and pharmaceutical applications.

Properties

IUPAC Name

N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12(20)17-14-5-4-6-15-13(14)7-10-19(15)11-16(21)18-8-2-3-9-18/h4-7,10H,2-3,8-9,11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWNKFLAYJYUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-4-yl)acetamide typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium(VI) oxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, anhydrous ether.

  • Substitution: Nucleophiles like amines or alcohols, leaving groups like halides.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Amides, ethers.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core is particularly useful in the development of new pharmaceuticals and organic materials.

Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development. Its indole structure is known to interact with biological targets, leading to potential therapeutic effects.

Medicine: In medicine, this compound has been studied for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its ability to modulate biological pathways makes it a valuable candidate for drug discovery and development.

Industry: In the industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which N-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The indole core can bind to receptors and enzymes, modulating their activity. The pyrrolidinone and acetamide groups contribute to its binding affinity and specificity.

Molecular Targets and Pathways:

  • Enzymes: Various enzymes involved in metabolic pathways.

  • Receptors: G-protein-coupled receptors (GPCRs) and other receptor types.

Comparison with Similar Compounds

  • N-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-4-yl)acetamide

  • N-(1-(2-oxo-2-(morpholin-4-yl)ethyl)-1H-indol-4-yl)acetamide

  • N-(1-(2-oxo-2-(thiomorpholin-4-yl)ethyl)-1H-indol-4-yl)acetamide

Uniqueness: N-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-4-yl)acetamide stands out due to its pyrrolidinone moiety, which imparts unique chemical and biological properties compared to its analogs. Its enhanced binding affinity and specificity make it a valuable compound in drug discovery and development.

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